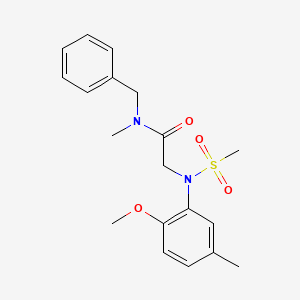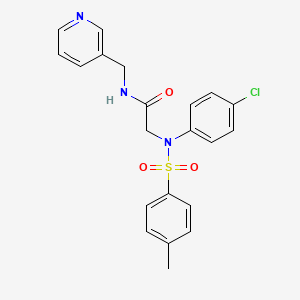![molecular formula C28H37N3 B3435099 3-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-9-ethyl-9H-carbazole CAS No. 419578-27-1](/img/structure/B3435099.png)
3-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-9-ethyl-9H-carbazole
Descripción general
Descripción
3-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-9-ethyl-9H-carbazole is an intriguing compound featuring a complex structure that incorporates both a pyrazine and a carbazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-9-ethyl-9H-carbazole typically involves multi-step organic synthesis. Key synthetic steps may include the formation of the hexahydropyrrolo[1,2-a]pyrazine ring system, the introduction of the carbazole moiety, and final coupling reactions. These reactions may involve the use of catalysts, reagents like Grignard reagents or organolithium compounds, and specific reaction conditions such as temperature control and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial-scale production of this compound would likely involve similar steps as the laboratory synthesis but optimized for larger scales. This includes the use of continuous flow reactors, large-scale chromatography for purification, and rigorous quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole or pyrazine moieties.
Reduction: Selective reduction can be performed to modify functional groups or to alter the saturation of the cyclohexyl ring.
Substitution: Both nucleophilic and electrophilic substitutions can occur, especially on the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with organolithium reagents.
Major Products
The major products from these reactions depend on the specific reagents and conditions but can include various substituted carbazoles and pyrazines, as well as oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the development of new materials and compounds.
Biology: Potential use as a probe in studying biological systems due to its unique structural properties.
Medicine: Investigated for its potential pharmacological activities, including anti-cancer or neuroprotective effects.
Industry: May be used in the development of organic electronics or as a component in advanced materials.
Mecanismo De Acción
The compound's mechanism of action will depend on its specific application:
Biological Activity: May interact with molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to therapeutic effects.
Material Science: Its structure may facilitate electron transport or light-emitting properties in organic electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole Derivatives: Compounds like 3,6-Dibromo-9-ethylcarbazole.
Pyrazine Derivatives: Examples include 2,3-Dimethylpyrazine.
Uniqueness
The unique combination of a cyclohexyl-hexahydropyrrolo[1,2-a]pyrazine with a carbazole moiety sets this compound apart, potentially offering enhanced or novel properties in various applications compared to more traditional compounds.
Hope this is the level of detail you needed! Anything else you're curious about?
Propiedades
IUPAC Name |
3-[(1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-9-ethylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3/c1-2-31-25-12-7-6-11-23(25)24-19-21(14-15-26(24)31)20-30-18-17-29-16-8-13-27(29)28(30)22-9-4-3-5-10-22/h6-7,11-12,14-15,19,22,27-28H,2-5,8-10,13,16-18,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPMAALZHMJSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN4CCCC4C3C5CCCCC5)C6=CC=CC=C61 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B3435033.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435043.png)


![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435054.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3435059.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B3435076.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B3435090.png)

![5-(5-chloro-2-thienyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3435101.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3435107.png)
